molecular formula C12H12O2 B045370 Allyl cinnamate CAS No. 1866-31-5

Allyl cinnamate

Cat. No.: B045370
CAS No.: 1866-31-5
M. Wt: 188.22 g/mol
InChI Key: KCMITHMNVLRGJU-CMDGGOBGSA-N
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Description

Allyl cinnamate: is an organic compound with the molecular formula C₁₂H₁₂O₂ . It is an ester formed from cinnamic acid and allyl alcohol. This compound is known for its pleasant fruity aroma, often described as a mix of peach and apricot. It is used in the flavor and fragrance industry due to its appealing scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl cinnamate is typically synthesized through the esterification of cinnamic acid with allyl alcohol. The reaction is catalyzed by concentrated sulfuric acid. The general reaction conditions involve heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Allyl cinnamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cinnamic acid and other oxidation products.

    Reduction: Reduction of this compound can yield cinnamyl alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: Allyl cinnamate is used as a starting material in the synthesis of various organic compounds. It serves as a precursor for the synthesis of more complex molecules in organic chemistry research .

Biology and Medicine: Research has shown that this compound exhibits antimicrobial and antioxidant properties. It has been studied for its potential use in developing new antimicrobial agents and as a natural preservative in food and cosmetic products .

Industry: In the flavor and fragrance industry, this compound is used to impart a fruity aroma to products. It is also used in the formulation of perfumes and scented products .

Comparison with Similar Compounds

    Cinnamic acid: The parent compound of allyl cinnamate, known for its antimicrobial and antioxidant properties.

    Cinnamyl alcohol: A reduction product of this compound, used in the fragrance industry.

    Methyl cinnamate: Another ester of cinnamic acid, used for its fruity aroma in flavors and fragrances.

Uniqueness: this compound is unique due to its specific ester linkage, which imparts a distinct fruity aroma compared to other cinnamate esters. Its combination of antimicrobial and antioxidant properties, along with its pleasant scent, makes it a valuable compound in various applications .

Properties

IUPAC Name

prop-2-enyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMITHMNVLRGJU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301021113
Record name 2-​Propenoic acid, 3-​phenyl-​, 2-​propen-​1-​yl ester, (2E)​-
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to light yellow, slightly viscous liquid with a peach/apricot odour
Record name Allyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, Miscible (in ethanol)
Record name Allyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.050-1.056
Record name Allyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

56289-56-6, 1866-31-5
Record name 2-Propen-1-yl (2E)-3-phenyl-2-propenoate
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Record name Allyl cinnamate
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Record name Allyl cinnamate
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Record name 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester
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Record name 2-​Propenoic acid, 3-​phenyl-​, 2-​propen-​1-​yl ester, (2E)​-
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Record name Allyl cinnamate
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Record name prop-2-en-1-yl (2E)-3-phenylprop-2-enoate
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Record name ALLYL CINNAMATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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